Phenyl(1H-pyrrol-2-yl)methanethione
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Overview
Description
Phenyl(1H-pyrrol-2-yl)methanethione is an organic compound that belongs to the class of heterocyclic compounds It features a phenyl group attached to a pyrrole ring, which is further connected to a methanethione group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(1H-pyrrol-2-yl)methanethione typically involves the reaction of pyrrole derivatives with phenylmethanethione. One common method is the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst such as iron(III) chloride . This reaction proceeds under mild conditions and yields the desired pyrrole derivatives in good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its high purity and suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
Phenyl(1H-pyrrol-2-yl)methanethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanethione group to a methylene group.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted pyrrole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Phenyl(1H-pyrrol-2-yl)methanethione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as bioactive molecules with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Phenyl(1H-pyrrol-2-yl)methanethione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its derivatives may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Phenyl(1H-pyrrol-2-yl)methanethione can be compared with other similar compounds, such as:
Di(1H-pyrrol-2-yl)methanethione: This compound has two pyrrole rings attached to a methanethione group and exhibits similar chemical reactivity but different biological activities.
Phenyl(1H-pyrrol-2-yl)methanone: This compound has a methanone group instead of a methanethione group, leading to different chemical and biological properties.
Properties
CAS No. |
89444-66-6 |
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Molecular Formula |
C11H9NS |
Molecular Weight |
187.26 g/mol |
IUPAC Name |
phenyl(1H-pyrrol-2-yl)methanethione |
InChI |
InChI=1S/C11H9NS/c13-11(10-7-4-8-12-10)9-5-2-1-3-6-9/h1-8,12H |
InChI Key |
IGMQUELHLQAWLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=S)C2=CC=CN2 |
Origin of Product |
United States |
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